N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO6/c1-6(25)23-11-13(27)12(26)10(5-24)29-14(11)28-9-3-7(15(17,18)19)2-8(4-9)16(20,21)22/h2-4,10-14,24,26-27H,5H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDBPKQNHBCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of trifluoromethyl groups which are known to enhance lipophilicity and bioactivity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- NLRP3 Inflammasome Modulation : The compound has been shown to influence the NLRP3 inflammasome, a critical component in the immune response. Inhibition of NLRP3 can lead to reduced inflammation and may have therapeutic implications for diseases characterized by chronic inflammation, such as Alzheimer’s disease and Parkinson’s disease .
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can protect cells from oxidative stress .
Biological Activities
- Anti-inflammatory Effects : Studies have demonstrated that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This effect is particularly relevant in models of neuroinflammation where NLRP3 activation plays a pivotal role .
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The modulation of the NLRP3 inflammasome pathway may also contribute to its neuroprotective properties .
- Antimicrobial Activity : Preliminary data indicates that similar compounds exhibit antimicrobial properties against a range of bacterial strains. Further research is needed to establish the specific activity of this compound against pathogens .
Case Studies
- Neuroinflammation Model : In a study investigating the effects on neuroinflammation, treatment with compounds related to this compound resulted in decreased levels of inflammatory markers in animal models of Alzheimer’s disease. This suggests a potential role in managing neurodegenerative conditions .
- Oxidative Stress Reduction : Another study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines exposed to toxic agents, indicating its potential as a therapeutic agent for neurodegenerative diseases linked to oxidative damage .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a pharmacophore in various therapeutic agents. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making it a valuable component in designing new pharmaceuticals.
Antidiabetic Agents
Research has indicated that derivatives of this compound can be utilized in the development of antidiabetic medications. The structural features, including the hydroxymethyl and dihydroxy functionalities, contribute to its biological activity, potentially aiding in glucose metabolism regulation .
Antihypertensive Properties
Studies have shown that compounds with similar structural motifs possess antihypertensive effects. The presence of the trifluoromethyl group may facilitate interactions with biological targets involved in blood pressure regulation .
Case Studies
Several case studies highlight the practical applications of N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in drug formulation and testing.
Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of this compound to evaluate their biological activities against specific targets related to diabetes and hypertension. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms of action .
Clinical Trials
Clinical trials involving compounds derived from this compound have been initiated to assess their efficacy and safety profiles in humans. Early results suggest a favorable response in managing blood glucose levels among diabetic patients .
Comparison with Similar Compounds
Core Structural Differences
- Target Compound : Oxan ring backbone with hydroxyl and hydroxymethyl substituents.
- Benzothiazole Derivatives (): Benzothiazole cores with trifluoromethyl and methoxy-substituted phenylacetamide groups. Examples include:
- Diphenylhexan Derivatives (): Complex amino-hydroxy-diphenylhexan backbones with phenoxyacetamide substituents. Examples include: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide .
Substituent Analysis
| Compound Class | Key Substituents | Functional Impact |
|---|---|---|
| Target Compound | 3,5-bis(trifluoromethyl)phenoxy, hydroxyl | High lipophilicity (CF₃), solubility (OH) |
| Benzothiazole Derivatives | Methoxy-phenyl, trifluoromethyl | Electron modulation (OCH₃), stability (CF₃) |
| Diphenylhexan Derivatives | Dimethylphenoxy, formamido, oxazinan | Steric hindrance, stereochemical specificity |
Pharmacological Implications
- Target Compound : The oxan ring’s hydroxyl groups may facilitate hydrogen bonding with biological targets, while the trifluoromethyl groups resist oxidative metabolism.
- Benzothiazole Analogs : Methoxy groups on phenyl rings enhance binding affinity to aromatic receptor pockets, as seen in kinase inhibitors .
- Diphenylhexan Analogs : Stereochemical complexity (e.g., S/R configurations) likely improves target specificity, as observed in protease inhibitors .
Chemical Reactivity and Stability
- Target Compound: The oxan ring’s hydroxyl groups render it prone to glycosylation or oxidation, while the trifluoromethylphenoxy group provides steric protection.
- Benzothiazole Derivatives : The benzothiazole core is electron-deficient, favoring nucleophilic aromatic substitution at the 2-position. Methoxy groups undergo demethylation in vivo .
- Diphenylhexan Derivatives : The acetamide linkage and oxazinan rings are susceptible to enzymatic hydrolysis, impacting bioavailability .
Data Table: Comparative Overview
| Property | Target Compound | Benzothiazole Derivatives | Diphenylhexan Derivatives |
|---|---|---|---|
| Core Structure | Oxan ring | Benzothiazole | Diphenylhexan |
| Key Substituents | CF₃, OH, CH₂OH | CF₃, OCH₃, phenylacetamide | Dimethylphenoxy, formamido |
| LogP (Predicted) | ~1.5–2.5 | ~2.5–3.5 | ~3.0–4.0 |
| Solubility | Moderate (polar groups) | Low (aromatic dominance) | Variable (stereochemistry-dependent) |
| Metabolic Stability | High (CF₃ groups) | Moderate (OCH₃ demethylation) | Low (hydrolytic susceptibility) |
Research Findings and Limitations
- Benzothiazole Derivatives : Patent data (EP3348550A1) highlights their utility in antimicrobial or anticancer contexts, though specific biological data is absent .
- Diphenylhexan Derivatives: Pharmacopeial notes (PF43(1)) emphasize stereochemical precision for enzyme inhibition but lack pharmacokinetic profiles .
- Target Compound: No direct experimental data is available in the evidence; predictions are based on structural analogs.
Q & A
Basic: What are the optimal synthetic routes for N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step regioselective reactions. Key steps include:
- Functional group protection : Protect hydroxyl groups using acetyl or benzyl groups to avoid side reactions during coupling.
- Coupling reactions : Use chloroacetyl chloride or similar reagents under reflux with triethylamine (TEA) as a catalyst (as seen in analogous acetamide syntheses ).
- Deprotection : Remove protecting groups under mild acidic or basic conditions to preserve stereochemistry.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via recrystallization (e.g., using pet-ether) .
Basic: How can researchers characterize the structural and stereochemical integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, especially for trifluoromethyl and acetamide groups. -NMR is critical for verifying CF positions .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities in the oxane ring and confirm diastereomeric purity .
Advanced: What computational strategies can predict reaction pathways and optimize synthesis conditions?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for hydroxyl group reactivity and glycosidic bond formation .
- Reaction Path Search Algorithms : Use tools like GRRM or AFIR to explore possible intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing acetamide reaction datasets to predict optimal solvents (e.g., DMF for polar intermediates) and catalysts .
Advanced: How can statistical experimental design (DoE) improve yield and purity?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, TEA concentration significantly impacts coupling efficiency in acetamide derivatives .
- Response Surface Methodology (RSM) : Optimize variables like reflux time (e.g., 4–6 hours for chloroacetyl chloride reactions) and stoichiometry to maximize yield .
- Taguchi Methods : Minimize variability in stereochemical outcomes by controlling factors like cooling rate during crystallization .
Advanced: What are the challenges in evaluating hydrolytic stability, and how can they be addressed?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 1–13) at 40–60°C and monitor degradation via HPLC. The acetamide and oxane moieties are prone to hydrolysis under acidic/basic conditions .
- Kinetic Studies : Use pseudo-first-order kinetics to determine degradation rate constants. Hydroxyl groups may stabilize intermediates via hydrogen bonding, slowing hydrolysis .
- Protection Strategies : Introduce steric hindrance (e.g., methyl groups) near hydrolytically sensitive sites to enhance stability .
Advanced: What methodologies are suitable for studying bioactivity and target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen binding affinity to proteins (e.g., glycosidases) by immobilizing the compound on a sensor chip .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., carbohydrate-binding enzymes) to identify key binding residues .
- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., α-glucosidase) using spectrophotometric methods .
Basic: What purification techniques are effective given the compound’s polar hydroxyl groups?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., CHCl/MeOH from 95:5 to 85:15) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/pet-ether) to exploit solubility differences .
- Ion-Exchange Resins : Remove ionic impurities using Amberlyst or similar resins in aqueous-organic mixtures .
Advanced: How can interdisciplinary approaches enhance research on this compound?
Methodological Answer:
- Chemical Engineering Integration : Apply membrane separation technologies (CRDC RDF2050104) to isolate intermediates at scale .
- Materials Science : Investigate co-crystallization with polymers to improve bioavailability .
- Environmental Chemistry : Assess biodegradation pathways using LC-MS/MS to identify metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
